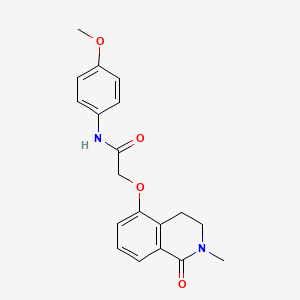

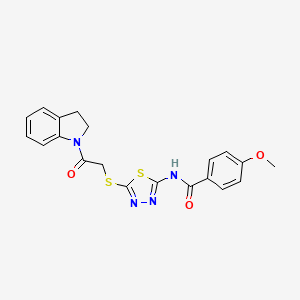

![molecular formula C19H21N3O3 B2669475 3-(2,5-dimethylbenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1005299-08-0](/img/structure/B2669475.png)

3-(2,5-dimethylbenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 2,4(1H,3H)-pyrimidinedione . It’s part of a class of compounds that have shown substantial antiviral activity, specifically as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) .

Synthesis Analysis

The synthesis of such compounds involves the condensation of 2,4(1H,3H)-pyrimidinediones with tosylates or bromides in the presence of catalytic lithium iodide and sodium bicarbonate at 50–80°C .Molecular Structure Analysis

The molecular structure of this compound is highly dependent on its fit into the binding pocket common to its inhibitory class . Modifications at N-1 of the pyrimidinedione, such as the addition of a methyl linker between the cyclic moiety and the N-1 and the addition of a benzoyl group at the C-6 of the pyrimidinedione, contribute significantly to its antiviral activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions and the addition of various groups at specific positions on the pyrimidinedione ring .Wissenschaftliche Forschungsanwendungen

Structural Insights and Molecular Interactions

One facet of research on related pyrido[2,3-d]pyrimidine derivatives involves examining their molecular structures and how they interact with other molecules. For instance, studies have shown that molecules of certain pyrido[2,3-d]pyrimidine derivatives can be linked by hydrogen bonds to form dimers, which are further linked into chains by π-π stacking interactions. This structural information is crucial for understanding how these compounds might interact with biological targets or form crystalline structures useful in material science (Trilleras et al., 2009).

Synthesis and Characterization

The synthesis and characterization of unsymmetrical Schiff bases derived from related compounds, highlighting the potential for creating diverse chemical structures with varying functionalities, have been documented. Such syntheses often lead to compounds with significant biological or material properties, underlining the versatility of pyrido[2,3-d]pyrimidine derivatives as chemical building blocks (Opozda et al., 2006).

Novel Heterocycle Derivatives

Research into the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives has demonstrated the chemical versatility of the pyrido[2,3-d]pyrimidine scaffold. These derivatives have been explored for their potential in various applications, ranging from material science to potential therapeutic uses, thanks to their interesting structural, spectral, and computational properties (Ashraf et al., 2019).

Optical and Nonlinear Optical Properties

The exploration of novel styryl dyes derived from pyrimidine bases, including studies on their third-order nonlinear optical properties, highlights another application of pyrido[2,3-d]pyrimidine derivatives. These studies reveal the potential of such compounds in developing new materials for optical, nonlinear optical, and device applications due to their significant two-photon absorption phenomena (Shettigar et al., 2009).

Wirkmechanismus

While the exact mechanism of action for this specific compound isn’t mentioned in the available resources, it’s known that this class of compounds acts as non-nucleoside inhibitors of the HIV-1 reverse transcriptase (RT) . This suggests that they may inhibit the RT enzyme, thereby preventing the replication of the HIV virus.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(2,5-dimethylphenyl)methyl]-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-5-25-15-8-9-20-17-16(15)18(23)22(19(24)21(17)4)11-14-10-12(2)6-7-13(14)3/h6-10H,5,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURNFFCQBYQDHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=C(C=CC(=C3)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

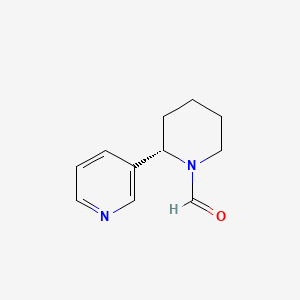

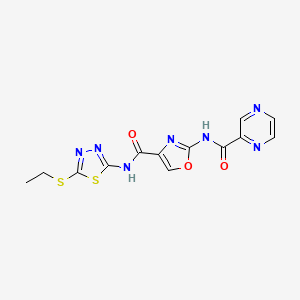

![6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2669394.png)

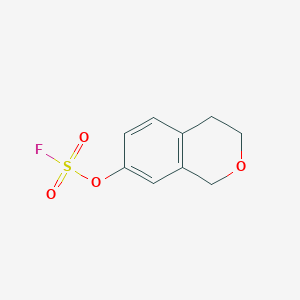

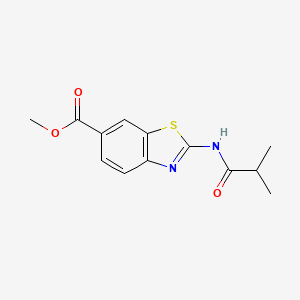

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2669400.png)

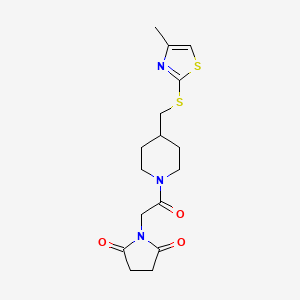

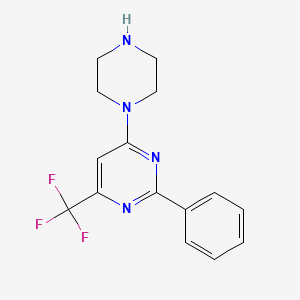

![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2669403.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2669404.png)

![N-[3-(2-methoxyethoxy)propyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide](/img/structure/B2669407.png)

![2-((2-Cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)hexanoic acid](/img/structure/B2669411.png)